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CAS No.: 52554-28-6

Cat. No.: B017729

Get Quote

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of Methyl
2,3,5-Tri-O-acetyl-D-ribofuranoside, providing unambiguous information about the

connectivity, stereochemistry, and conformation of the furanose ring. The analysis is predicated

on interpreting chemical shifts (δ) and spin-spin coupling constants (J).

Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The following

diagram illustrates the standard numbering for the methyl ribofuranoside core.

Caption: Structure of Methyl Tri-O-acetyl-D-ribofuranoside.

¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information. The chemical shift of the anomeric

proton (H-1) is highly diagnostic for distinguishing between the α and β anomers. For
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furanosides, the α-anomer typically shows the anomeric proton at a lower field (higher ppm)

than the β-anomer. The coupling constants between the ring protons (J₁₂, J₂₃, J₃₄) are crucial

for determining the conformation of the five-membered ring, which exists in a dynamic

equilibrium between various envelope (E) and twist (T) forms.[7]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) Note: These are predicted

values based on data from closely related structures.[7][8][9]
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Proton
Predicted δ
(ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale &
Key Insights

H-1 (β) ~4.9-5.1 s J₁,₂ ≈ 0

The small, often

unresolvable,

coupling

constant is

characteristic of

a trans-diaxial-

like relationship

in many β-

ribofuranosides.

[7] Its singlet-like

appearance is a

key identifier.

H-1 (α) ~5.1-5.3 d J₁,₂ ≈ 4-5

The larger

coupling

constant for the

α-anomer

reflects a cis

relationship

between H-1 and

H-2. This clear

doublet

distinguishes it

from the β-

anomer.

H-2 ~5.2-5.4 m -

The chemical

shift is

significantly

downfield due to

the deshielding

effect of the

adjacent acetyl

group.
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H-3 ~5.1-5.3 m -

Similar to H-2,

this proton is

deshielded by

the neighboring

acetyl group.

H-4 ~4.3-4.5 m -

This proton

serves as a

crucial link,

coupling to H-3

and the C-5

protons.

H-5, H-5' ~4.1-4.4 m -

These

diastereotopic

protons of the

CH₂OAc group

often appear as

a complex

multiplet.

-OCH₃ ~3.3-3.5 s -

A sharp singlet

integrating to 3

protons,

characteristic of

the anomeric

methyl ether. A

slight difference

in shift between

anomers may be

observed.

-COCH₃ ~2.0-2.2 s (3x) - Three distinct

singlets, each

integrating to 3

protons. Their

sharp

appearance

confirms the
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presence of the

acetyl protecting

groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The

anomeric carbon (C-1) is particularly informative for anomer identification.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) Note: These are predicted

values based on data from closely related structures.[7][10]
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Carbon Predicted δ (ppm) Rationale & Key Insights

C-1 (β) ~106-108

The anomeric carbon of the β-

anomer typically resonates

upfield compared to the α-

anomer.[10]

C-1 (α) ~101-103

The α-anomeric carbon is

generally found at a higher

field (lower ppm) than the β-

anomer.

C-2 ~74-76

Acylated carbon, shifted

downfield relative to the parent

riboside.

C-3 ~71-73
Acylated carbon, also shifted

downfield.

C-4 ~80-82

Positioned between the ring

oxygen and the C-5

substituent.

C-5 ~63-65
The primary carbon of the

CH₂OAc group.

-OCH₃ ~55-57
The methyl ether carbon,

typically a sharp signal.

-COCH₃ (Carbonyl) ~169-171

The carbonyl carbons of the

three acetyl groups appear in

this downfield region.

-COCH₃ (Methyl) ~20-22

The methyl carbons of the

acetyl groups, found in the

upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups. For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, the spectrum is dominated by the

vibrations of the acetyl groups and the carbohydrate backbone.

Table 3: Predicted IR Absorption Bands Note: These are predicted values based on data from

analogous acetylated carbohydrates.[10][11][12]
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Significance

~2950-3000 Medium C-H Stretch

Aliphatic C-H bonds of

the furanose ring and

methyl groups.

~1740-1755 Strong, Sharp C=O Stretch (Ester)

This is the most

characteristic peak in

the spectrum,

providing definitive

evidence of the acetyl

groups. Its high

intensity and

sharpness are

hallmarks of the ester

carbonyl.[11]

~1370 Medium C-H Bend (Methyl)

Bending vibration of

the acetyl and

methoxy methyl

groups.

~1220-1240 Strong C-O Stretch (Ester)

Asymmetric stretching

of the C-O-C bond of

the acetyl groups.

This strong band,

coupled with the C=O

stretch, confirms the

ester functionality.[12]

~1040-1090 Strong
C-O Stretch (Ether &

Ring)

Stretching vibrations

associated with the C-

O bonds of the

furanose ring and the

anomeric methyl

ether.
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Mass Spectrometry (MS): Determining Mass and
Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural

information through analysis of its fragmentation patterns. For this molecule, Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable

techniques.

Molecular Formula: C₁₂H₁₈O₈ Exact Mass: 290.1002[1] Expected Ionization (ESI+): The

molecule is expected to form adducts with sodium [M+Na]⁺ (m/z 313.1) or potassium [M+K]⁺

(m/z 329.1). Protonated molecules [M+H]⁺ (m/z 291.1) may also be observed.

Plausible Fragmentation Pathway
The ester linkages are typically the most labile bonds under MS conditions. A logical

fragmentation pathway involves the sequential loss of acetyl groups (as ketene, 42 Da) or

acetic acid (60 Da).

[M+Na]⁺
m/z 313.1

Loss of CH₂=C=O
(42 Da)

m/z 271.1

- CH₂CO

m/z 211.1
- CH₃COOH

Loss of CH₃COOH
(60 Da)

m/z 180.1
- OCH₃

Loss of OCH₃

(31 Da)

Click to download full resolution via product page

Caption: A plausible ESI-MS fragmentation pathway.

Table 4: Predicted Key Fragments in ESI-MS
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m/z (for [M+Na]⁺) Proposed Identity Significance

313.1 [C₁₂H₁₈O₈ + Na]⁺
Sodium adduct of the

molecular ion.

271.1 [M+Na - C₂H₂O]⁺
Loss of a ketene molecule

from an acetyl group.

253.1 [M+Na - CH₃COOH]⁺
Loss of an acetic acid

molecule.

211.1 [M+Na - 2 x C₂H₂O]⁺ Loss of two ketene molecules.

169.1 [M+Na - 3 x C₂H₂O]⁺

Loss of all three ketene

molecules, leaving the core

methyl ribofuranoside.

Experimental Protocols: A Self-Validating Workflow
The trustworthiness of spectroscopic data is underpinned by rigorous experimental protocol.

The following sections outline validated methodologies for acquiring high-quality data for this

compound class.

Overall Analytical Workflow
The logical flow from sample preparation to data interpretation is crucial for ensuring data

integrity.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Synthesized Product
(α/β Mixture)

Drying under High Vacuum
(remove residual solvent)

Dissolve in CDCl₃
(for NMR)

Prepare Dilute Solution
(e.g., in MeOH/DCM for MS/IR)

¹H, ¹³C, COSY, HSQC NMR FT-IR (ATR or Film) High-Resolution MS (ESI-TOF)

NMR Processing & Peak Picking

Spectral Assignment
(using 2D NMR & literature)

Conformational Analysis
(from J-couplings)

Final Report & Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the dried compound. Dissolve in ~0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a ≥400 MHz NMR spectrometer. Ensure the instrument is properly

shimmed to achieve high resolution and symmetrical peak shapes.

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum with a 90° pulse.

Use a spectral width sufficient to cover the range of 0-10 ppm.

Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Use a spectral width of ~220 ppm.

A longer acquisition time and a larger number of scans will be required due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

2D NMR (for full assignment):

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling

networks (e.g., H-1 to H-2, H-2 to H-3, etc.).

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each

proton with its directly attached carbon. This is essential for unambiguous assignment of

the carbon signals.

Protocol for FT-IR Data Acquisition
Sample Preparation:
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ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact using the pressure clamp.

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane). Cast a few drops onto a KBr or NaCl salt plate and allow the solvent to

evaporate completely.

Acquisition:

Collect a background spectrum of the empty ATR crystal or clean salt plate.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Perform an atmospheric correction if necessary.

Protocol for High-Resolution MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high

mass accuracy.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquisition Parameters (Positive Ion Mode):

Set the mass range to scan from m/z 100 to 500.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize

the signal of the desired ion (e.g., [M+Na]⁺).

Acquire data for at least 1 minute to obtain a good average spectrum.
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Data Analysis: Determine the accurate mass of the parent ion and compare it to the

theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation

spectrum to corroborate the proposed structure.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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